Ethyl 6-(chlorosulfonyl)nicotinate
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Overview
Description
Ethyl 6-(chlorosulfonyl)nicotinate: is a chemical compound with the molecular formula C8H8ClNO4S. It is a derivative of nicotinic acid and contains both an ethyl ester and a chlorosulfonyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6-(chlorosulfonyl)nicotinate can be synthesized through a multi-step process involving the chlorosulfonation of nicotinic acid derivatives. The typical synthetic route involves the reaction of ethyl nicotinate with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group at the 6-position of the nicotinate ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(chlorosulfonyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonic acid derivative.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid or sulfone derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Major Products Formed:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids and Sulfones: Formed by oxidation reactions.
Scientific Research Applications
Ethyl 6-(chlorosulfonyl)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is used in the modification of biomolecules and in the study of enzyme mechanisms.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 6-(chlorosulfonyl)nicotinate involves its reactivity towards nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This group can react with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The compound can also undergo reduction and oxidation reactions, which further diversify its chemical reactivity .
Comparison with Similar Compounds
Ethyl 2-chloro-5-(chlorosulfonyl)nicotinate: Similar in structure but with the chlorosulfonyl group at the 5-position.
Ethyl nicotinate: Lacks the chlorosulfonyl group and is less reactive.
Nicotinic acid: The parent compound without the ethyl ester or chlorosulfonyl group
Uniqueness: Ethyl 6-(chlorosulfonyl)nicotinate is unique due to the presence of both the ethyl ester and chlorosulfonyl group, which confer distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in the synthesis of complex molecules .
Properties
IUPAC Name |
ethyl 6-chlorosulfonylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-2-14-8(11)6-3-4-7(10-5-6)15(9,12)13/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMLHZULTGSUGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249304-48-0 |
Source
|
Record name | ethyl 6-(chlorosulfonyl)pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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